2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide

Description

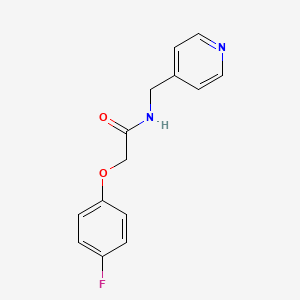

2-(4-Fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group linked to an acetamide scaffold, with a pyridin-4-ylmethyl amine substituent. Its structure combines aromatic and heterocyclic moieties, which are critical for modulating receptor binding and pharmacological activity.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-9-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGLSULBSZYELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 4-fluorophenol with pyridine-4-carboxaldehyde to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenoxy and pyridinylmethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Table 1: Summary of Synthetic Pathways

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Acylation | Oxalyl chloride, TEA | 68 |

| 2 | Coupling | Pyridine derivatives | Variable |

Anticancer Potential

Recent studies have highlighted the anticancer properties of 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives with similar fluorophenoxy and pyridine groups have shown promising results in inhibiting cell proliferation in breast cancer models (e.g., MCF-7, T47-D, MDA-MB 231) while maintaining low toxicity levels on normal cells.

Case Study: Cytotoxicity Assay

In a comparative study, the compound was tested against standard anticancer drugs such as paclitaxel. The results demonstrated a significant reduction in cell viability for cancerous cells with minimal effects on non-cancerous cells, suggesting its potential as a selective anticancer agent.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Comparison Drug (Paclitaxel) IC50 (µM) |

|---|---|---|

| MCF-7 | 30 | 15 |

| T47-D | 35 | 12 |

| MDA-MB 231 | 28 | 10 |

| NIH-3T3 (Normal) | >100 | >100 |

Other Therapeutic Applications

Beyond oncology, this compound may also possess anti-inflammatory properties due to its structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). Research into its effects on cyclooxygenase (COX) enzymes could provide insights into its potential use for pain management and inflammation reduction.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Specificity

Pyridazinone-Based FPR Agonists

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrate mixed FPR1/FPR2 ligand activity. In contrast, 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide lacks the pyridazinone core but retains the acetamide backbone. The pyridin-4-ylmethyl group in the target compound may enhance selectivity for adenosine receptors over formyl peptide receptors (FPRs) due to steric and electronic differences .

Halogen Substitution Effects

Fluorine vs. Chlorine in Phenoxy Groups

- Anti-Cancer Activity: Fluorinated analogs (e.g., N-(4-fluorophenyl)-2-((4-fluorophenyl)carbamoyl)acetamide, ) show moderate activity, while chlorinated derivatives (e.g., N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, ) exhibit enhanced potency against enzymes like MAO-A/B due to increased lipophilicity .

- Enzyme Inhibition: The target compound’s 4-fluorophenoxy group may confer balanced logP values (e.g., logP = 0.64 for Y205-7732, ), optimizing membrane permeability compared to bulkier substituents like trifluoromethyl groups .

Heterocyclic Substituent Variations

Pyridine vs. Morpholine Derivatives

The compound 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732, ) replaces the pyridin-4-ylmethyl group with a morpholine-propyl chain. This substitution increases hydrogen-bond acceptor capacity (PSA = 43.67 Ų) and may enhance central nervous system penetration compared to the pyridine variant .

Sulfonamide-Linked Piperazines

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () incorporates a sulfonylpiperazine group, which improves solubility and kinase inhibition but reduces adenosine receptor affinity due to steric clashes .

Anti-Cancer Activity

Fluorophenoxy derivatives may exhibit similar efficacy with reduced off-target toxicity .

Receptor Agonism

Compared to 2-azido-N-(4-fluorophenyl)acetamide (), the pyridin-4-ylmethyl group in the target compound likely enhances A2A receptor binding due to π-π stacking interactions with aromatic residues in the receptor’s active site .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Biological Activity

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bipyridine moiety and a fluorophenoxy group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 303.31 g/mol. The structure includes a fluorinated phenoxy group linked to a pyridinylmethyl acetamide, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, including kinases and proteases, which are critical for cell signaling and proliferation.

- Receptor Modulation : It exhibits affinity for certain receptors, potentially acting as an antagonist or agonist depending on the target, influencing cellular responses such as cAMP accumulation and cytokine production.

Biological Activity Studies

Recent studies have demonstrated the compound's efficacy across various biological systems:

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.77 | Induces apoptosis and cell cycle arrest in G1 phase |

| HT-29 (Colon Cancer) | 1.13 | Inhibits proliferation via VEGFR-2 phosphorylation reduction |

| OVCAR-4 (Ovarian Cancer) | 5.67 | Reduces VEGF levels; inhibits STAT3 transcription factor |

These results highlight the compound's potential as a therapeutic agent in cancer treatment, particularly through mechanisms involving apoptosis induction and inhibition of growth factor signaling pathways .

Antimicrobial Activity

Another significant aspect of the compound’s biological profile is its antimicrobial activity. A study indicated that the fluorophenoxy derivative exhibited good antimicrobial effects against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenoxy group significantly influence the biological activity of related compounds. For instance, variations in the alkyl chain length or substituents on the phenoxy moiety can enhance or diminish anticancer efficacy .

Case Studies

A notable case study involved evaluating the compound's effect on cytokine production in an autoimmune model. The results showed that it effectively reduced TNFα levels, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling 4-fluorophenol with chloroacetyl chloride to form the phenoxyacetate intermediate, followed by reaction with 4-(aminomethyl)pyridine. Key parameters include:

- Catalysts : Palladium or copper catalysts for aryl coupling steps (e.g., Buchwald-Hartwig amination) .

- Solvents : Polar aprotic solvents like DMF or acetonitrile to stabilize intermediates .

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .

Yield optimization requires iterative adjustment of stoichiometry and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

Methodological Answer:

- Spectroscopy : High-resolution NMR (¹H/¹³C) to verify fluorophenyl and pyridylmethyl substituents. IR spectroscopy confirms acetamide C=O stretches (~1650 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 317.1 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its potential pharmacological activity?

Methodological Answer:

- In vitro screening : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known kinase inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .

- Solubility : Measure logP values via shake-flask method to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Methodological Answer:

- Analog synthesis : Modify the fluorophenyl group (e.g., replace with chlorophenyl) or pyridylmethyl moiety (e.g., introduce methyl substituents) to assess steric/electronic effects .

- Binding assays : Competitive fluorescence polarization assays using purified target proteins (e.g., kinases) to quantify IC₅₀ shifts .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide substitutions .

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .

- Pharmacokinetics (PK) : Conduct IV/PO dosing in rodent models with LC-MS/MS plasma analysis to calculate bioavailability and half-life .

- Metabolite profiling : Use HR-MS/MS to identify active/inactive metabolites contributing to discrepancies .

Q. How can reaction mechanisms for key synthetic steps (e.g., acetamide formation) be elucidated?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in situ FTIR to detect intermediate species .

- Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace oxygen sources in hydrolysis steps .

- DFT calculations : Gaussian 09 simulations to model transition states and activation energies .

Q. What computational approaches predict off-target interactions and toxicity risks?

Methodological Answer:

- Proteome-wide docking : SwissTargetPrediction or SEA servers to identify potential off-targets .

- ToxCast profiling : Leverage EPA’s ToxCast database to assess endocrine disruption or cytotoxicity .

- MD simulations : GROMACS-based simulations to evaluate membrane permeability and BBB penetration .

Q. How can solubility challenges be addressed without compromising bioactivity?

Methodological Answer:

- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters or glycosides cleaved in vivo .

- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity .

Q. What analytical methods separate and characterize enantiomers or diastereomers?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA/IC columns with hexane/isopropanol gradients .

- VCD spectroscopy : Vibrational circular dichroism to assign absolute configurations .

- X-ray crystallography : Resolve crystal structures of enantiopure salts (e.g., tartrate derivatives) .

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated for lab-to-pilot transitions?

Methodological Answer:

- Flow chemistry : Continuous flow reactors to control heat dissipation and reduce byproducts .

- Process analytical technology (PAT) : Inline FTIR or Raman probes for real-time monitoring .

- Design of experiments (DoE) : Taguchi methods to optimize parameters (temperature, residence time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.